molecular formula C18H26N2O3 B11159816 (3,5-Dimethylpiperidin-1-yl)[1-(furan-2-ylcarbonyl)piperidin-4-yl]methanone

(3,5-Dimethylpiperidin-1-yl)[1-(furan-2-ylcarbonyl)piperidin-4-yl]methanone

Cat. No.: B11159816
M. Wt: 318.4 g/mol
InChI Key: JFLABDBFTABURG-UHFFFAOYSA-N
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Description

(3,5-Dimethylpiperidin-1-yl)[1-(furan-2-ylcarbonyl)piperidin-4-yl]methanone is a complex organic compound that features a piperidine ring substituted with dimethyl groups and a furan-2-ylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylpiperidin-1-yl)[1-(furan-2-ylcarbonyl)piperidin-4-yl]methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through cyclization reactions.

    Substitution with Dimethyl Groups: The piperidine ring is then substituted with dimethyl groups at the 3 and 5 positions using methylating agents under controlled conditions.

    Attachment of the Furan-2-ylcarbonyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylpiperidin-1-yl)[1-(furan-2-ylcarbonyl)piperidin-4-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(3,5-Dimethylpiperidin-1-yl)[1-(furan-2-ylcarbonyl)piperidin-4-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,5-Dimethylpiperidin-1-yl)[1-(furan-2-ylcarbonyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dimethylpiperidin-1-yl)[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]methanone: Similar structure but with a thiophene ring instead of a furan ring.

    (3,5-Dimethylpiperidin-1-yl)[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]methanone: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

(3,5-Dimethylpiperidin-1-yl)[1-(furan-2-ylcarbonyl)piperidin-4-yl]methanone is unique due to the presence of the furan-2-ylcarbonyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

(3,5-dimethylpiperidin-1-yl)-[1-(furan-2-carbonyl)piperidin-4-yl]methanone

InChI

InChI=1S/C18H26N2O3/c1-13-10-14(2)12-20(11-13)17(21)15-5-7-19(8-6-15)18(22)16-4-3-9-23-16/h3-4,9,13-15H,5-8,10-12H2,1-2H3

InChI Key

JFLABDBFTABURG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)C2CCN(CC2)C(=O)C3=CC=CO3)C

Origin of Product

United States

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